molecular formula C20H19BrN2O B3288508 3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide CAS No. 852138-30-8

3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Cat. No.: B3288508
CAS No.: 852138-30-8
M. Wt: 383.3 g/mol
InChI Key: NGOFFAOYAIHQCB-UHFFFAOYSA-N
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Description

3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 3-position of the benzamide ring and a tetrahydrocarbazole moiety attached to the nitrogen atom of the benzamide. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves the following steps:

    Formation of Tetrahydrocarbazole Moiety: The tetrahydrocarbazole moiety can be synthesized through a series of cyclization reactions starting from appropriate precursors such as indole derivatives.

    Coupling Reaction: The final step involves the coupling of the brominated benzamide with the tetrahydrocarbazole moiety. This can be achieved through a nucleophilic substitution reaction using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydrocarbazole moiety, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azido, thio, and alkoxy derivatives can be formed.

    Oxidation and Reduction Products: Various oxidized and reduced forms of the tetrahydrocarbazole moiety can be obtained.

    Coupling Products: Complex biaryl and heteroaryl compounds can be synthesized through coupling reactions.

Scientific Research Applications

3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide: shares structural similarities with other benzamide derivatives and tetrahydrocarbazole compounds.

    N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-N-(4-methylphenyl)amine: is a related compound with a similar tetrahydrocarbazole moiety.

Uniqueness

  • The presence of both the brominated benzamide and tetrahydrocarbazole moieties in a single molecule makes this compound unique.
  • This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O/c21-15-5-3-4-14(11-15)20(24)22-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)23-19/h3-5,8-11,23H,1-2,6-7,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOFFAOYAIHQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

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